Piperasine
Piperazines are a class of organic compounds characterized by their six-membered ring structure containing two nitrogen atoms. These nitrogen atoms are typically adjacent to each other, forming a heterocyclic backbone that is highly versatile in chemical synthesis and pharmaceutical applications.
Structurally, piperazines can be modified at various positions to introduce functional groups such as hydroxyl, carboxylic acid, or amine functionalities, which enhance their reactivity and potential for medicinal uses. They are widely used as building blocks in drug discovery due to their ability to interact with a wide range of biological targets.
In the pharmaceutical industry, piperazines have been employed in the development of antihistamines, analgesics, and anti-inflammatory agents owing to their favorable pharmacological properties. Additionally, they find applications in agrochemicals for pest control and as intermediates in the synthesis of various polymers.
Their broad structural diversity allows for tailoring molecules with specific biological activities, making piperazines indispensable tools in modern chemistry and drug development processes.

Struktur | Chemischer Name | CAS | MF |
---|---|---|---|
![]() |
4-methanesulfonylpiperazin-1-amine | 78484-45-4 | C5H13N3O2S |
![]() |
1-(4-nitrosopiperazin-1-yl)ethan-1-one | 73742-56-0 | C6H11N3O2 |
![]() |
1,4-Dinitrosopiperazine-d8 | 69340-07-4 | C4H8N4O2 |
![]() |
3-Oxa-7,9-diazabicyclo[3.3.1]nonane | 864448-42-0 | C6H12N2O |
![]() |
2-Isobutylpiperazine dihydrochloride | 859140-29-7 | C8H18N2.2[HCl] |
![]() |
Piperazin-2-ylmethanol dihydrochloride | 122323-87-9 | C5H14Cl2N2O |
![]() |
2-Ethylpiperazine dihydrochloride | 438050-52-3 | C6H14N2.2[HCl] |
![]() |
1-methanesulfonyl-2-methylpiperazine | 1249725-20-9 | C6H14N2O2S |
![]() |
2-(cyclopentylsulfanyl)-1-{4-2-(thiophen-2-yl)cyclopropanecarbonylpiperazin-1-yl}ethan-1-one | 1209981-00-9 | C19H26N2O2S2 |
![]() |
1-(piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one | 849355-57-3 | C11H15N3O |
Verwandte Literatur
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
-
Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
-
3. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
-
Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
Empfohlene Lieferanten
-
PRIBOLAB PTE.LTDFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Taizhou Jiayin Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
Empfohlene Produkte